molecular formula C6H6ClF2N3 B12958236 6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine

6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine

Katalognummer: B12958236
Molekulargewicht: 193.58 g/mol
InChI-Schlüssel: SMFTZLBXPPWITR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine is a chemical compound with the molecular formula C6H5ClF2N3 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is treated with chlorinating and difluoromethylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reagents are optimized for maximum yield and purity. The process may also include purification steps like crystallization or distillation to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Chloro-5-(difluoromethyl)pyridine-2,4-diamine is unique due to the presence of both chloro and difluoromethyl groups on the pyridine ring, along with the diamine functionality. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C6H6ClF2N3

Molekulargewicht

193.58 g/mol

IUPAC-Name

6-chloro-5-(difluoromethyl)pyridine-2,4-diamine

InChI

InChI=1S/C6H6ClF2N3/c7-5-4(6(8)9)2(10)1-3(11)12-5/h1,6H,(H4,10,11,12)

InChI-Schlüssel

SMFTZLBXPPWITR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(N=C1N)Cl)C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.